[1-(2,6-Difluorophenyl)cyclopropyl]methylamine
Overview
Description
[1-(2,6-Difluorophenyl)cyclopropyl]methylamine: is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methylamine moiety, with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Difluorophenyl)cyclopropyl]methylamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Substitution of Fluorine Atoms: (NFSI) or .
Attachment of the Methylamine Group: The final step involves the attachment of the methylamine group to the cyclopropyl-phenyl intermediate, which can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,6-Difluorophenyl)cyclopropyl]methylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as (KMnO4) or (CrO3) under acidic conditions.
Reduction: Reagents like (NaBH4) or (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism of action of [1-(2,6-Difluorophenyl)cyclopropyl]methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Signal Transduction Pathways: Involvement in intracellular signaling pathways that regulate various cellular processes.
Gene Expression: Influence on the expression of genes related to its biological activity.
Comparison with Similar Compounds
- [1-(2,6-Dichlorophenyl)cyclopropyl]methylamine
- [1-(2,6-Dimethylphenyl)cyclopropyl]methylamine
- [1-(2,6-Difluorophenyl)cyclopropyl]ethylamine
Comparison:
- Fluorine Substitution: The presence of fluorine atoms in [1-(2,6-Difluorophenyl)cyclopropyl]methylamine enhances its chemical stability and lipophilicity compared to its chlorinated or methylated analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities and pharmacokinetic properties due to the unique electronic and steric effects of fluorine atoms.
- Synthetic Accessibility: The synthetic routes and reaction conditions for the fluorinated compound may differ from those of its analogs, affecting the overall yield and scalability of the production process.
Properties
IUPAC Name |
[1-(2,6-difluorophenyl)cyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYHGRNKNIBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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